molecular formula C7H6ClFO2S B13191321 (3-Chlorophenyl)methanesulfonyl fluoride

(3-Chlorophenyl)methanesulfonyl fluoride

Cat. No.: B13191321
M. Wt: 208.64 g/mol
InChI Key: GYDPZDHCJMBODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorophenyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C7H6ClFO2S and a molecular weight of 208.64 g/mol . This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)methanesulfonyl fluoride typically involves the reaction of (3-chlorophenyl)methanesulfonyl chloride with a fluorinating agent. One common method is the use of tetrabutylammonium fluoride (TBAF) as the fluorinating reagent . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (3-Chlorophenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield (3-chlorophenyl)methanesulfonamide.

Scientific Research Applications

(3-Chlorophenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)methanesulfonyl fluoride involves the inhibition of enzymes by covalently modifying the active site. The sulfonyl fluoride group reacts with nucleophilic residues such as serine or cysteine in the enzyme’s active site, leading to irreversible inhibition. This mechanism is particularly relevant in the study of serine proteases and other enzymes with nucleophilic active sites .

Comparison with Similar Compounds

    Methanesulfonyl Chloride: Similar in structure but contains a chloride group instead of fluoride.

    (3-Chlorophenyl)methanesulfonyl Chloride: The precursor to (3-Chlorophenyl)methanesulfonyl fluoride, containing a chloride group instead of fluoride.

    (3-Chlorophenyl)methanesulfonamide: A related compound where the sulfonyl fluoride group is replaced by a sulfonamide group.

Uniqueness: this compound is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and inhibitory properties. This makes it particularly valuable in the study of enzyme inhibition and as a reagent in organic synthesis .

Properties

Molecular Formula

C7H6ClFO2S

Molecular Weight

208.64 g/mol

IUPAC Name

(3-chlorophenyl)methanesulfonyl fluoride

InChI

InChI=1S/C7H6ClFO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2

InChI Key

GYDPZDHCJMBODC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CS(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.